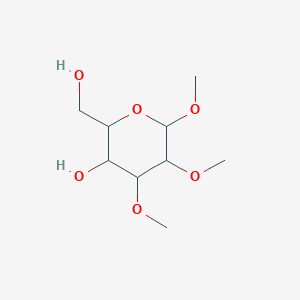

Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside

Description

The exact mass of the compound alpha-D-Glucopyranoside, methyl 2,3-di-O-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5,6-trimethoxyoxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O6/c1-12-7-6(11)5(4-10)15-9(14-3)8(7)13-2/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTFSNRBMIOKLX-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC(C1OC)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14048-30-7 | |

| Record name | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14048-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014048307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

conformational analysis of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside in solution

Conformational Analysis of Methyl 2,3-di-O-methyl- α -D-glucopyranoside in Solution: A Technical Guide

Executive Summary

Understanding the solution-state conformation of selectively methylated carbohydrates is critical for rationalizing their physicochemical properties, reactivity, and biological recognition. Methyl 2,3-di-O-methyl- α -D-glucopyranoside serves as an essential model compound for elucidating the behavior of modified cellulosic polymers[1] and investigating the binding specificities of D-mannose/D-glucose-specific lectins, such as Concanavalin A (Con A)[2]. Unlike solid-state crystallography, which captures a single low-energy static pose, solution-state analysis reveals a dynamic ensemble influenced by solvent-solute hydrogen bonding and dielectric effects[3].

This whitepaper provides an in-depth, self-validating methodological framework combining High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations to accurately map the conformational landscape of Methyl 2,3-di-O-methyl- α -D-glucopyranoside in solution.

Structural Dynamics & Conformational Degrees of Freedom

The conformational ensemble of Methyl 2,3-di-O-methyl- α -D-glucopyranoside is governed by three primary structural vectors:

-

The Pyranose Ring : The core adopts a highly stable 4C1 chair conformation. The energetic penalty for ring inversion to the 1C4 chair or skew-boat conformations is prohibitively high due to the introduction of severe 1,3-diaxial interactions.

-

The Exocyclic Hydroxymethyl Group (C5-C6) : The rotation around the C5-C6 bond ( ω torsion angle) is highly flexible and populates three staggered rotamers: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg)[4][5]. In D-gluco-configured sugars, the gg and gt states are energetically favored. The tg state is highly destabilized by 1,3-parallel interactions with the axial O4 (a 1,3-syn-diaxial-like steric clash)[6].

-

The Methoxy Substituents : The C1 methoxy group orientation is strongly dictated by the exo-anomeric effect, favoring a gauche conformation relative to the endocyclic O5-C1 bond. The C2 and C3 methoxy groups exhibit restricted rotation due to steric clashes, orienting their methyl groups outward to minimize steric bulk[1].

Fig 1. Integrated NMR and MD workflow for resolving the time-averaged solution ensemble.

Experimental Methodologies: A Self-Validating System

To accurately capture the conformational dynamics, researchers must employ orthogonal techniques. NMR provides the macroscopic time-averaged observables, while explicit-solvent MD simulations provide the microscopic discrete states that constitute that average[3][7].

High-Resolution NMR Protocol for Solution Conformation

Causality of Experimental Design : 3JH,H scalar couplings are time-averages of the rapid interconversion between rotamers. Because the interconversion rate is faster than the NMR timescale, we must use a 3-site exchange model to deconvolute the populations. D 2 O is used as the primary solvent to assess the native hydrogen-bonding network, while CD 3 OD can be used to lower the dielectric constant and observe shifts in the gg/gt equilibrium[6].

Step-by-Step Methodology :

-

Sample Preparation : Dissolve 5–10 mg of high-purity Methyl 2,3-di-O-methyl- α -D-glucopyranoside in 600 µL of D 2 O (99.99% D). Lyophilize and exchange twice to eliminate residual H 2 O/HDO signals that could obscure the C2/C3 methoxy resonances.

-

1D 1 H and 13 C Acquisition : Acquire standard 1D spectra at 298 K on a high-field spectrometer ( ≥ 600 MHz) to ensure sufficient dispersion of the H5, H6pro-R, and H6pro-S multiplets.

-

2D NOESY/ROESY : Acquire 2D NOESY spectra with a mixing time ( τm ) of 300–500 ms. Crucial choice: For molecules of this molecular weight (~222 Da), the tumbling rate ( ωτc ) may result in NOE signals near zero. If NOE cross-peaks are absent or distorted, switch to ROESY (spin-lock 200 ms) to guarantee positive cross-relaxation peaks.

-

J-Coupling Extraction : Extract the 3JH5,H6R and 3JH5,H6S coupling constants using 1D 1 H or 2D J-resolved spectroscopy.

Self-Validation Check : Calculate the fractional populations ( X ) using the generalized Haasnoot-de Leeuw-Altona (HLA) equations. The system is self-validating if ΣXi=Xgg+Xgt+Xtg=1.0±0.05 . If the sum deviates significantly, the assignment of the pro-R/pro-S protons is likely inverted, or the empirical parameters require adjustment via Density Functional Theory (DFT)[4].

Molecular Dynamics (MD) Simulation Protocol

Causality of Experimental Design : Implicit solvent models fail to capture the specific, directional hydrogen bonds between water molecules and the C4-OH / C6-OH groups. These intermolecular interactions directly compete with intramolecular hydrogen bonds, heavily biasing the C5-C6 rotameric state[3]. Therefore, explicit solvation is mandatory.

Step-by-Step Methodology :

-

Topology Generation : Parameterize the molecule using a carbohydrate-specific force field (e.g., GLYCAM06 or CHARMM36). Ensure the partial charges for the C2 and C3 methoxy groups are accurately derived from RESP (Restrained Electrostatic Potential) calculations.

-

Solvation & Equilibration : Place the solute in a cubic periodic box with a minimum 10 Å buffer of TIP3P explicit water molecules. Perform energy minimization (steepest descent), followed by NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each at 298 K.

-

Production Run : Execute a 500 ns to 1 µs production run using a 2 fs time step. Save coordinates every 10 ps.

-

Trajectory Analysis : Extract the ω (O5-C5-C6-O6) torsion angles over the trajectory to plot the probability distribution of the gg, gt, and tg states.

Self-Validation Check : Calculate the theoretical time-averaged interproton distances ( <r−6>−1/6 ) from the MD trajectory. Compare these directly to the experimental NOESY/ROESY cross-relaxation rates. A Pearson correlation coefficient of >0.95 validates that the force field accurately represents the physical solution ensemble.

Quantitative Data Presentation

The distribution of the hydroxymethyl group rotamers is the most variable aspect of the solution conformation. Table 1 summarizes the theoretical coupling constants for the pure discrete states (derived from empirical models) and the typical time-averaged populations observed for methylated α -D-glucopyranosides in aqueous solution[4][7].

Table 1: Theoretical J-Coupling Constants and Typical Rotamer Populations

| Rotamer State | Torsion Angle ( ω ) | Theoretical 3JH5,H6pro−R | Theoretical 3JH5,H6pro−S | Typical Solution Population (D 2 O) |

| gauche-gauche (gg) | ~ 60° | 1.5 - 2.0 Hz | 4.5 - 5.5 Hz | 45 - 55% |

| gauche-trans (gt) | ~ 300° (-60°) | 5.0 - 6.0 Hz | 1.5 - 2.5 Hz | 40 - 50% |

| trans-gauche (tg) | ~ 180° | 10.0 - 11.0 Hz | 4.5 - 5.5 Hz | < 5% |

Note: The exact time-averaged experimental 3J values will be a population-weighted sum of these theoretical pure states.

Fig 2. Equilibrium exchange between C5-C6 exocyclic hydroxymethyl rotamers in solution.

Discussion & Field Insights

The conformational analysis of Methyl 2,3-di-O-methyl- α -D-glucopyranoside reveals critical insights into carbohydrate chemistry. The methylation at C2 and C3 removes the capacity for these positions to act as hydrogen bond donors, fundamentally altering the local hydration shell compared to the unmethylated parent sugar[1]. This localized hydrophobicity forces the C2/C3 methoxy groups to orient outward, which in turn slightly alters the puckering amplitude of the 4C1 chair.

Furthermore, the biological relevance of these conformations cannot be overstated. Studies have shown that 3-O-substituted monosaccharides, including Methyl 2,3-di-O-methyl- α -D-glucopyranoside, are at least 10 times more strongly inhibitory toward Concanavalin A (Con A) than their unmethylated parent sugars[2]. This enhanced binding affinity is directly linked to the pre-organization of the solution ensemble. The hydrophobic methoxy groups lock the molecule into a conformation that minimizes the entropic penalty upon entering the hydrophobic binding pocket of the lectin, demonstrating how solution-state conformational biases drive macroscopic biological activity.

References

-

Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. nih.gov. 6

-

Structural Analysis of the Solution Conformation of Methyl 4-O-β-d-Glucopyranosyl-α-d-Glucopyranoside by Molecular Mechanics and ab Initio Calculation, Stochastic Dynamics Simulation, and NMR Spectroscopy. acs.org. 3

-

Solid-state C NMR, X-ray diffraction and structural study of methyl 4-O-methyl β-D-glucopyranosides with all eight possible methyl-substitution patterns. researchgate.net. 1

-

Interactions of five D-mannose-specific lectins with a series of synthetic branched trisaccharides. umich.edu. 2

-

4JCOCCH and 4JCCCCH as Probes of Exocyclic Hydroxymethyl Group Conformation in Saccharides. acs.org.4

-

Conformational properties of alkyl glucosyl sulfones in solution. rsc.org. 5

-

Conformational flexibility of the disaccharide β- l -Fuc p -(1→4)-α- d -Glc p -OMe as deduced from NMR spectroscopy experiments and computer simulation. rsc.org. 7

Sources

- 1. researchgate.net [researchgate.net]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformational properties of alkyl glucosyl sulfones in solution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02056A [pubs.rsc.org]

- 6. Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational flexibility of the disaccharide β- l -Fuc p -(1→4)-α- d -Glc p -OMe as deduced from NMR spectroscopy experiments and computer simulatio ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01153D [pubs.rsc.org]

The Emerging Frontier: A Technical Guide to the Biological Significance of Partially Methylated Carbohydrates

Abstract

Methylation, a fundamental epigenetic and post-translational modification of DNA and proteins, also extends to the "third estate" of macromolecules: carbohydrates.[1] Though less common than modifications like phosphorylation or acetylation, partial methylation of glycan structures imparts unique physicochemical properties that are pivotal in a range of biological processes, from innate immunity to cell signaling.[1][2] This guide provides an in-depth exploration of the biosynthesis, biological functions, and analytical characterization of partially methylated carbohydrates. We will delve into the enzymatic machinery responsible for this modification, its critical role in host-pathogen interactions and disease, and the sophisticated methodologies required for its study, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of glycobiology.

Introduction: Beyond the Canonical Glycan Code

Glycans, through their immense structural diversity, orchestrate a vast array of biological events, including cell-cell communication, immune responses, and development.[3] This diversity is generated not only by the sequence and linkage of monosaccharides but also by a suite of chemical modifications. Among these, O-methylation—the addition of a methyl group to a hydroxyl moiety on a sugar residue—is an emerging area of significant interest.[1][4]

While permethylation is a widely used chemical derivatization technique to enhance glycan analysis by mass spectrometry, the natural occurrence of partially methylated glycans is a distinct biological phenomenon.[5][6] These modifications are not found in mammals but are present in bacteria, fungi, plants, and invertebrates.[1] The presence of a methyl group can profoundly alter a glycan's properties by:

-

Increasing hydrophobicity : This can influence protein-carbohydrate interactions and the overall conformation of glycoconjugates.[7][8]

-

Blocking further glycosylation : A methyl group can act as a terminal cap, preventing the extension of a glycan chain.[1]

-

Creating novel recognition epitopes : The unique structural feature of a methylated sugar can be specifically recognized by glycan-binding proteins (lectins), mediating critical biological interactions.[4][9]

This guide will illuminate the significance of this subtle yet powerful modification, from its biosynthesis in the Golgi apparatus to its role as a target in innate immunity and its potential for therapeutic exploitation.

Biosynthesis and Regulation

The enzymatic machinery for glycan methylation is precise and highly regulated. The process primarily involves the transfer of a methyl group from a donor substrate to a specific hydroxyl position on a carbohydrate acceptor.

Key Components:

-

Methyl Donor : The universal methyl donor for these reactions is S-adenosyl-methionine (SAM) .[9]

-

Enzymes : Specific O-methyltransferases catalyze the reaction. These enzymes exhibit high specificity for both the sugar residue (e.g., mannose, fucose, galactose) and the position of methylation (e.g., 2-O, 3-O, 6-O).[10]

-

Cellular Location : Glycan methylation is believed to occur primarily in the Golgi apparatus , where resident methyltransferases modify glycans on proteins and lipids as they transit through the secretory pathway. The transport of SAM into the Golgi is a critical step, facilitated by specific membrane transport proteins.[9]

Conversely, demethylation of carbohydrates is also a biological process. Certain bacteria possess enzymes, such as cytochrome P450 monooxygenases, that can remove methyl groups from sugars, enabling them to metabolize these otherwise recalcitrant carbohydrates.[11][12] This highlights an evolutionary arms race centered on glycan methylation.

Caption: Recognition of methylated glycans on pathogens by host lectins.

3.2. Role in Disease and Cancer

Alterations in glycosylation are a well-established hallmark of cancer. [3][13]While much research has focused on changes in sialylation and fucosylation, the role of methylation is an emerging field. In gastrointestinal cancers, abnormal glycosylation can arise from the epigenetic silencing of glycosyltransferase genes via DNA hypermethylation. [14]This leads to the incomplete synthesis of carbohydrate structures. While not a direct methylation of the glycan itself, this highlights the intricate link between methylation at the DNA level and the final glycan structure presented by a cell.

Furthermore, some tumor-associated carbohydrate antigens (TACAs) are presented on mucin-type O-linked glycans. [15]The conformation of these TACAs, and thus their recognition by the immune system, can be influenced by the underlying amino acid (serine vs. β-methylated threonine), demonstrating how a single methyl group on the peptide backbone can impact glycan presentation. [15] In infectious diseases, methylated glycans on parasites like Toxocara canis are immunogenic and can induce parasite-specific antibodies. This has led to the exploration of synthetic glycoconjugates containing these methylated sugars as potential vaccine candidates. [2]

3.3. Distribution and Structural Roles

The types of methylated sugars and their positions vary significantly across different organisms, suggesting species-specific functions. [1]

| Organism Group | Common Methylated Monosaccharides | Typical Position | Reference |

|---|---|---|---|

| Bacteria | Rhamnose (Rha), Fucose (Fuc), Talose, Glucuronic Acid (GlcA) | Internal or Terminal | [1] |

| Fungi | Mannose (Man), Galactose (Gal) | Terminal | [1] |

| Plants | Galactose (Gal), Galacturonic Acid (GalA), Xylose (Xyl) | Internal or Terminal | [1][16] |

| Invertebrates | Mannose (Man), Galactose (Gal), Fucose (Fuc) | Mostly Terminal | [1]|

Table 1: Distribution of common partially methylated monosaccharides in various organisms.

In many invertebrates and plants, a terminal 3-O-methyl-mannose or 3-O-methyl-galactose appears to function as a stop signal, preventing further elongation of the glycan chain. [1]This provides a mechanism for precisely controlling the final size and structure of a glycan.

Analytical Strategies for Characterization

The study of partially methylated carbohydrates requires specialized and sensitive analytical techniques to determine not only the presence of a methyl group but also its precise location on a specific monosaccharide within a complex glycan. The two cornerstone technologies in this field are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. [16][17]

4.1. Mass Spectrometry-Based Methylation Analysis

MS is a highly sensitive technique for glycan analysis. [18]A classic and robust method for determining glycosidic linkages is methylation linkage analysis , which results in partially methylated alditol acetates (PMAAs) that can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). [19] It is crucial to differentiate this analytical permethylation step from the study of naturally methylated glycans. To distinguish between the two, a common strategy is to perform the chemical methylation using a deuterated methylating agent (e.g., deuteromethyl iodide, CD₃I). This allows native methyl groups (–CH₃) to be distinguished from the analytically introduced ones (–CD₃) by the mass difference. [16] Modern approaches often utilize Liquid Chromatography coupled with tandem MS (LC-MS/MS) for higher throughput and sensitivity. [18][20]Targeted MS methods like Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) provide excellent selectivity and quantification for specific methylated glycan structures in complex biological samples. [21]

This protocol outlines the essential steps to determine the linkage positions of monosaccharides within a purified glycan or polysaccharide.

Objective: To identify which hydroxyl groups on each monosaccharide are involved in glycosidic linkages.

Principle: Free hydroxyl groups are exhaustively methylated (permethylated). The glycosidic bonds are then hydrolyzed, exposing the hydroxyl groups that were previously involved in linkages. These newly freed hydroxyls, along with the hydroxyl at the anomeric carbon (which becomes free upon hydrolysis), are then acetylated after reduction to alditols. The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated by GC and identified by their characteristic fragmentation patterns in MS.

Methodology:

-

Permethylation:

-

Rationale: To protect all free hydroxyl groups. The positions that are not methylated are the ones involved in linkages or ring formation.

-

Procedure:

-

Lyophilize 10-100 µg of the purified carbohydrate sample in a screw-cap tube.

-

Add 200 µL of dry DMSO and dissolve the sample completely.

-

Add 200 µL of a slurry of sodium hydroxide in DMSO.

-

Add 100 µL of methyl iodide (CH₃I). For distinguishing native methylation, use deuteromethyl iodide (CD₃I).

-

Agitate the reaction at room temperature for 30 minutes.

-

Quench the reaction by slowly adding 1 mL of water.

-

Extract the permethylated product using dichloromethane (3 x 1 mL). Pool the organic layers and wash with water (3 x 1 mL).

-

Evaporate the dichloromethane under a stream of nitrogen.

-

-

-

Hydrolysis:

-

Rationale: To break the glycosidic bonds and yield partially methylated monosaccharides.

-

Procedure:

-

To the dried permethylated sample, add 200 µL of 2 M trifluoroacetic acid (TFA).

-

Heat at 121°C for 2 hours in a sealed tube.

-

Cool the sample and evaporate the TFA under nitrogen.

-

-

-

Reduction:

-

Rationale: To convert the partially methylated monosaccharides into their corresponding alditols. This prevents the formation of anomers (α and β forms) in the subsequent GC analysis, simplifying the chromatogram.

-

Procedure:

-

Dissolve the hydrolyzed sample in 200 µL of 1 M ammonium hydroxide containing 10 mg/mL sodium borohydride (NaBH₄). For deuterated labeling at the anomeric carbon, use sodium borodeuteride (NaBD₄).

-

Incubate at room temperature for 2 hours.

-

Neutralize the reaction by dropwise addition of glacial acetic acid until effervescence ceases.

-

Evaporate to dryness under nitrogen. Repeat co-evaporation with methanol (3 x 200 µL) to remove borates.

-

-

-

Acetylation:

-

Rationale: To derivatize the newly exposed hydroxyl groups (from the linkage and anomeric positions) to make the molecule volatile for GC analysis.

-

Procedure:

-

Add 100 µL of acetic anhydride and 100 µL of pyridine to the dried sample.

-

Heat at 100°C for 1 hour.

-

Cool the sample and evaporate the reagents under nitrogen.

-

Partition the resulting PMAAs between dichloromethane and water. Collect the organic (bottom) layer.

-

-

-

GC-MS Analysis:

-

Rationale: To separate and identify the PMAAs.

-

Procedure:

-

Inject the sample onto a suitable GC column (e.g., SP-2330).

-

Use a temperature gradient to separate the PMAAs.

-

Analyze the eluting compounds by Electron Impact (EI) Mass Spectrometry. The fragmentation pattern is characteristic of the positions of the methyl and acetyl groups, allowing for unambiguous identification of the original linkage position (e.g., a fragment ion indicating cleavage between C2 and C3).

-

-

Caption: Workflow for methylation linkage analysis of carbohydrates.

4.2. NMR Spectroscopy

NMR spectroscopy is an unparalleled, non-destructive technique for the de novo structural elucidation of carbohydrates. [17][22]It provides definitive information about the anomeric configuration (α or β), the sequence of monosaccharides, and the precise location of substituents like methyl groups.

-

1H NMR : The proton spectra can reveal the number of sugar residues and their anomeric configurations. The chemical shift of the methyl group protons (a singlet typically around 3.4-3.7 ppm) confirms its presence. [17]* 2D NMR (COSY, HSQC, HMBC) : These experiments are essential for assigning all the proton and carbon signals in the sugar rings. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful, as it can show a correlation between the methyl group protons and the carbon to which they are attached (e.g., C3), directly identifying the position of methylation. [22][23] The combination of advanced MS and NMR techniques provides a powerful toolkit for researchers to confidently identify and characterize partially methylated glycans from complex biological sources.

Therapeutic and Drug Development Perspectives

The unique and specific nature of partially methylated carbohydrates makes them attractive targets for drug and vaccine development.

-

Vaccine Development : As these structures are often found on pathogens but not in mammals, they represent ideal "non-self" antigens. Synthetic glycoconjugate vaccines mimicking the methylated glycans of parasites or bacteria could elicit a protective immune response without the risk of autoimmunity. [2]* Therapeutic Targeting : Lectins that specifically recognize methylated glycans could be developed as therapeutic agents. For example, a recombinant lectin could be used to target and neutralize pathogens that display these modifications.

-

Diagnostic Biomarkers : Changes in the expression of methylated glycans on the surface of microbes could serve as biomarkers for infection or disease progression.

Conclusion and Future Directions

Partial methylation of carbohydrates is a subtle but potent modification that adds a critical layer of complexity and information to the glycan code. Once viewed as a rare curiosity, it is now understood to be a key player in the intricate dialogue between hosts and pathogens, a modulator of glycan structure, and a potential target for novel therapeutics.

Significant questions remain. The full complement of methyltransferases and their specificities across different organisms is yet to be fully mapped. The dynamic regulation of glycan methylation and its role in cellular processes beyond immunity are still largely unexplored. As analytical technologies continue to improve in sensitivity and resolution, we can expect to uncover new roles for this fascinating modification, further expanding our understanding of the profound impact of glycobiology on health and disease.

References

-

Ochoa-Sánchez, L. E., et al. (2019). Methylated glycans as conserved targets of animal and fungal innate defense. Proceedings of the National Academy of Sciences, 116(48), 24176-24185. [Link]

-

Ciucanu, I. (2006). Per-O-Methylation reaction for structural analysis of carbohydrates by mass spectrometry. Analytica Chimica Acta, 576(2), 147-155. [Link]

-

Geyer, H., & Geyer, R. (2013). Methylation – an uncommon modification of glycans. Biological Chemistry, 394(11), 1435-1447. [Link]

-

Heimburg-Molinaro, J., & Rittenhouse-Olson, K. (2020). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. International Journal of Molecular Sciences, 21(21), 8337. [Link]

-

Robb, C. S., et al. (2018). Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases. Biochemical Journal, 475(23), 3833-3846. [Link]

-

Carpita, N. C., & Shea, E. M. (1988). Linkage Structure of Carbohydrates by Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates. In Analysis of Carbohydrates by GLC and MS. CRC Press. [Link]

-

Li, Y., & Wu, S. (2015). Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS). In Glycoscience: Biology and Medicine. Springer. [Link]

-

Ciucanu, I. (2006). Per-O-methylation reaction for structural analysis of carbohydrates by mass spectrometry. Analytica Chimica Acta, 576(2), 147-55. [Link]

-

Li, Y., & Wu, S. (2015). Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS). Methods in Molecular Biology, 1273, 115-126. [Link]

-

Madar, I. H., et al. (2020). Targeted analysis of permethylated N-glycans using MRM/PRM approaches. Methods in Molecular Biology, 2083, 149-161. [Link]

-

Robb, C. S., et al. (2018). Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases. Biochemical Journal, 475(23), 3833-3846. [Link]

-

Pabst, M., & Altmann, F. (2012). Mass spectrometry-based glycomics. Mass Spectrometry Reviews, 31(3), 347-375. [Link]

-

Lin, J., et al. (2023). The Double-Edged Nature of Methyl Donors in Cancer Development from Prevention to Progression. Nutrients, 15(23), 4894. [Link]

-

Pauly, M., & Scheller, H. V. (2012). Mass spectrometry for characterizing plant cell wall polysaccharides. Frontiers in Plant Science, 3, 33. [Link]

-

Agirre, J., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1079-1143. [Link]

-

Debray, H., et al. (1981). Structure determination by 360-MHz 1H-NMR spectroscopy and methylation analysis of a biantennary glycan of the N-acetyllactosaminic type isolated from rat-liver plasma membrane. European Journal of Biochemistry, 115(3), 559-563. [Link]

-

Chowdhury, S., & Majumder, P. (2021). Reprogramming Carbohydrate Metabolism in Cancer and Its Role in Regulating the Tumor Microenvironment. In Tumor Microenvironment. Springer. [Link]

-

Agirre, J., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1079-1143. [Link]

-

Nativi, C., & Richichi, B. (2021). NMR Spectroscopy Tools. Glycopedia. [Link]

-

Unione, L., et al. (2022). Towards better syntheses of partially methylated carbohydrates? Organic Chemistry Frontiers, 9(12), 3369-3382. [Link]

-

An, J., & Lebrilla, C. B. (2011). Procedure for Preparation of Fully Methylated Carbohydrates and their Derivatives. Journal of the American Chemical Society, 133(34), 13375-13384. [Link]

-

Agirre, J., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1079-1143. [Link]

-

Shathili, A. M., et al. (2017). Direct and indirect effects of glycans on immune function. Glycobiology, 27(7), 620-630. [Link]

-

Matta, S. K., & Yarema, K. J. (2015). Modifications of Glycans: Biological Significance and Therapeutic Opportunities. ACS Chemical Biology, 10(1), 13-31. [Link]

-

Kim, M., & Lee, S. E. (2022). Systemic Lectin-Glycan Interaction of Pathogenic Enteric Bacteria in the Gastrointestinal Tract. International Journal of Molecular Sciences, 23(3), 1475. [Link]

-

Johnson, K. (2024). The Impact of Glycans on Cellular Communication and Disease Progression. Journal of Cell and Developmental Biology. [Link]

-

Dowling, D. P., & Booker, S. J. (2021). Selective Transformations of Carbohydrates Inspired by Radical-Based Enzymatic Mechanisms. ACS Chemical Biology, 16(6), 967-984. [Link]

-

Bigl, M., et al. (2008). Aberrant methylation of human L- and M-fructose 1,6-bisphosphatase genes in cancer. Oncology Reports, 20(3), 647-653. [Link]

-

Markiewski, M. M., & Gendler, S. J. (2023). The Role of Glycans in Human Immunity—A Sweet Code. International Journal of Molecular Sciences, 24(12), 10398. [Link]

-

Kawamura, Y. I., et al. (2008). DNA hypermethylation contributes to incomplete synthesis of carbohydrate determinants in gastrointestinal cancer. Gastroenterology, 135(1), 142-151.e3. [Link]

-

Nothaft, H., & Szymanski, C. M. (2022). The Role of Microbial Glycosylation in Host-Pathogen Interactions. Frontiers in Molecular Biosciences, 9, 992015. [Link]

-

Nothaft, H., & Szymanski, C. M. (2013). The bitter-sweet relationships of the host-pathogen glycome. Research Trends. [Link]

-

El-Gezawy, A. A., et al. (2021). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B, 125(44), 12293-12304. [Link]

-

El-Gezawy, A. A., et al. (2021). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B, 125(44), 12293-12304. [Link]

-

Gu, J., & Taniguchi, N. (2008). Functional roles of N-glycans in cell signaling and cell adhesion in cancer. Glycoconjugate Journal, 25(5), 389-396. [Link]

-

Coligan, J. E., et al. (1976). Methylation analysis of the carbohydrate portion of carcinoembryonic antigen. Cancer Research, 36(6), 1915-1917. [Link]

-

Wang, C., et al. (2023). Rapid synthesis of partially O-methylated alditol acetate standards for GC-MS: Some relative activities of hydroxyl groups of methyl glycopyranosides on Purdie methylation. Carbohydrate Research, 529, 108845. [Link]

-

Misaki, A., & Sone, Y. (1980). Partial methylation of monosaccharides for the elaboration of a chromatographic model used in the systematic plant and microorganisms as well as for glycosylation. Carbohydrate Research, 84(1), 117-127. [Link]

-

Al-Haddad, R., et al. (2019). Effect of DNA Methylation in Various Diseases and the Probable Protective Role of Nutrition: A Mini-Review. Current Topics in Medicinal Chemistry, 19(12), 1014-1022. [Link]

Sources

- 1. Methylation – an uncommon modification of glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modifications of Glycans: Biological Significance and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional roles of N-glycans in cell signaling and cell adhesion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Towards better syntheses of partially methylated carbohydrates? - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Per-O-methylation reaction for structural analysis of carbohydrates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylated glycans as conserved targets of animal and fungal innate defense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reprogramming Carbohydrate Metabolism in Cancer and Its Role in Regulating the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA hypermethylation contributes to incomplete synthesis of carbohydrate determinants in gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 17. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorfrancis.com [taylorfrancis.com]

- 20. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) | Springer Nature Experiments [experiments.springernature.com]

- 21. Targeted analysis of permethylated N-glycans using MRM/PRM approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]

Application Note: The Role and Use of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside in Polysaccharide Linkage Analysis

Introduction

The intricate three-dimensional structure of polysaccharides dictates their biological function. A fundamental aspect of this structure is the specific arrangement of glycosidic linkages connecting the monosaccharide units. Glycosyl linkage analysis, often referred to as methylation analysis, is a cornerstone technique for elucidating these structures.[1][2][3] This powerful method allows researchers to determine the positions through which monosaccharide residues are connected within a polysaccharide chain.

The process involves a series of chemical modifications: permethylation, hydrolysis, reduction, and acetylation, which convert the polysaccharide into a mixture of partially methylated alditol acetates (PMAAs).[2][4][5] These volatile derivatives are then separated and identified by gas chromatography-mass spectrometry (GC-MS).[6] The identity of each PMAA reveals the linkage position of the original monosaccharide residue.

In this complex analytical workflow, the use of well-characterized standards is paramount for accurate and reliable data interpretation. Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside serves as a crucial reference compound. After undergoing the same derivatization process as the polysaccharide sample, it yields a specific PMAA, 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol. This standard helps to calibrate retention times and validate mass spectral fragmentation patterns, ensuring the confident identification of 4,6-linked or 1,4,6-linked glucose residues, which are common in many biologically important polysaccharides.

This application note provides a detailed overview of the principles of polysaccharide linkage analysis and a step-by-step protocol for its implementation, highlighting the integral role of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside as a reference standard.

The Principle of Methylation Analysis

Methylation analysis is a destructive method that provides detailed information about the glycosidic linkages within a polysaccharide. The logic of the method is to chemically label the free hydroxyl groups, then break the polymer into its constituent monomers, and finally mark the positions that were originally involved in linkages.

The core steps are as follows:

-

Permethylation: All free hydroxyl groups on the sugar residues of the polysaccharide are converted to methyl ethers. This is a critical step, as it "protects" the unlinked positions.[7] The most widely used method is the Hakomori method, or more rapid and efficient modifications like the Ciucanu method, which utilizes a strong base (like sodium hydroxide or sodium dimsyl) in dimethyl sulfoxide (DMSO) followed by the addition of methyl iodide.[8][9][10][11][12] Complete permethylation is essential for accurate results.[13]

-

Hydrolysis: The permethylated polysaccharide is then hydrolyzed, typically using a strong acid like trifluoroacetic acid (TFA), to cleave the glycosidic bonds and release the partially methylated monosaccharides.[7][13] The hydroxyl groups that are now present on these monomers represent the positions that were originally involved in glycosidic linkages or were part of the ring structure.

-

Reduction: The partially methylated monosaccharides are then reduced, usually with sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄), to convert the aldehyde or ketone group at the anomeric carbon into a primary alcohol.[2][4] This creates alditols and prevents the formation of multiple ring isomers in the subsequent steps. The use of sodium borodeuteride is particularly advantageous as it introduces a deuterium label at C-1, which aids in the interpretation of mass spectra.[14][15]

-

Acetylation: The newly formed hydroxyl groups (from the cleaved linkages and the reduced anomeric carbon) are then acetylated using an acetylating agent like acetic anhydride.[16][17][18] This results in the formation of partially methylated alditol acetates (PMAAs), which are volatile and suitable for GC-MS analysis.[2]

The final PMAA molecules carry methyl groups at positions that were originally free hydroxyls in the polysaccharide and acetyl groups at positions that were involved in glycosidic linkages.

The Role of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside

When Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside is subjected to this same analytical workflow, it serves as a positive control and a reference point. The hydroxyl groups at the C4 and C6 positions will be acetylated, and the anomeric methyl glycoside will be hydrolyzed, reduced, and acetylated. This results in the formation of a single, known PMAA: 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol .

By analyzing this standard, researchers can:

-

Confirm Retention Time: The retention time of the standard on the GC column provides a reliable marker for identifying the corresponding PMAA derived from 4,6-linked or 1,4,6-linked glucose residues in the polysaccharide sample.

-

Validate Mass Spectra: The fragmentation pattern of the standard in the mass spectrometer provides a reference spectrum for comparison, allowing for confident identification of the unknown peaks in the sample chromatogram.

Experimental Protocol

This protocol outlines the steps for polysaccharide linkage analysis, including the parallel processing of the polysaccharide sample and the Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside standard.

Materials and Reagents

-

Polysaccharide sample (dried, 1-5 mg)

-

Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside (1 mg)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sodium hydroxide (NaOH), finely powdered

-

Methyl iodide (CH₃I)

-

Trifluoroacetic acid (TFA), 2M

-

Sodium borodeuteride (NaBD₄)

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Methanol

-

Deionized water

-

Nitrogen gas supply

-

GC-MS system with a suitable capillary column (e.g., SP-2380)

Step-by-Step Methodology

Part 1: Permethylation (Ciucanu Method)[8][9][10][11][12]

-

Sample Preparation: Place the dried polysaccharide sample (1-5 mg) and the Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside standard (1 mg) in separate clean, dry screw-cap vials.

-

Dissolution: Add 0.5 mL of anhydrous DMSO to each vial. Sonicate or vortex until the samples are fully dissolved. For some polysaccharides, gentle heating (50-60°C) may be required.

-

Basification: Add approximately 20-30 mg of finely powdered NaOH to each vial. The amount should be in excess relative to the hydroxyl groups.

-

Methylation: Add 0.2 mL of methyl iodide to each vial. Immediately cap the vials tightly and vortex vigorously for 10-15 minutes at room temperature. The reaction is exothermic.

-

Quenching and Extraction: Carefully add 1 mL of deionized water to quench the reaction. Extract the permethylated products by adding 1 mL of dichloromethane and vortexing. Centrifuge briefly to separate the layers.

-

Washing: Carefully remove the upper aqueous layer. Wash the lower organic layer (DCM) three times with 1 mL of deionized water to remove any remaining DMSO and salts.

-

Drying: Dry the DCM layer over anhydrous sodium sulfate or by passing it through a small plug of cotton. Transfer the dried solution to a new vial and evaporate the solvent under a gentle stream of nitrogen.

Part 2: Hydrolysis

-

Acid Hydrolysis: To the dried permethylated samples, add 0.5 mL of 2M TFA.

-

Incubation: Seal the vials and heat at 121°C for 2 hours to hydrolyze the glycosidic bonds.

-

Solvent Removal: Cool the vials to room temperature and evaporate the TFA under a stream of nitrogen. To ensure complete removal of the acid, add 0.5 mL of methanol and evaporate to dryness. Repeat this step twice.

Part 3: Reduction

-

Reduction Reaction: Dissolve the dried hydrolysates in 0.5 mL of a freshly prepared solution of 10 mg/mL sodium borodeuteride in 1M ammonium hydroxide.

-

Incubation: Incubate at room temperature for 2 hours.

-

Quenching: Quench the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.

-

Borate Removal: Evaporate the samples to dryness under nitrogen. Add 0.5 mL of methanol and evaporate again. Repeat this methanol co-evaporation step at least three times to remove all borate salts as volatile methyl borate.

Part 4: Acetylation

-

Acetylation Reaction: To the dried, reduced samples, add 0.2 mL of acetic anhydride and 0.2 mL of pyridine.

-

Incubation: Seal the vials and heat at 100°C for 15 minutes.

-

Work-up: Cool the vials to room temperature. Add 1 mL of deionized water and 1 mL of DCM. Vortex to mix.

-

Extraction: Allow the layers to separate and transfer the lower DCM layer containing the PMAAs to a new vial.

-

Washing: Wash the DCM layer twice with 1 mL of deionized water.

-

Drying and Concentration: Dry the DCM layer over anhydrous sodium sulfate and evaporate to a small volume (approximately 50-100 µL) under a gentle stream of nitrogen.

Part 5: GC-MS Analysis

-

Injection: Inject 1-2 µL of the final PMAA solution onto the GC-MS system.

-

GC Conditions (Example):

-

Column: SP-2380 (60 m x 0.25 mm x 0.20 µm)[19]

-

Injector Temperature: 250°C

-

Oven Program: 80°C for 2 min, then ramp to 170°C at 30°C/min, then ramp to 240°C at 4°C/min, hold for 15 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Source Temperature: 230°C

-

Mass Range: m/z 40-450

-

Data Presentation and Interpretation

Expected Results for the Standard

The GC-MS analysis of the derivatized Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside standard should show a major peak corresponding to 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol. The retention time and mass spectrum of this peak serve as the benchmark for identifying 4,6-linked or 1,4,6-linked glucose residues in the polysaccharide sample.

Interpreting Mass Spectra of PMAAs

The electron impact (EI) mass spectra of PMAAs exhibit characteristic fragmentation patterns that allow for the determination of the original substitution pattern.[14] The primary fragmentation occurs through cleavage of the carbon-carbon backbone of the alditol.[14] The resulting fragment ions are stabilized by the presence of a methoxy group.[20]

Key diagnostic ions in the mass spectrum of 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol include:

-

m/z 43: Acetyl ion (CH₃CO⁺), often the base peak.

-

m/z 117: A primary fragment from cleavage between C2 and C3.

-

m/z 161: A secondary fragment arising from the loss of acetic acid (60 Da) from a larger fragment.

-

m/z 233: A primary fragment from cleavage between C4 and C5.

By comparing the retention times and mass spectra of the peaks from the polysaccharide sample to those of the standard and other known PMAAs, the types and relative proportions of the glycosidic linkages in the original polysaccharide can be determined.

Summary of Expected PMAA Data

| Original Linkage in Glucose Polymer | Resulting PMAA Derivative | Expected Key MS Fragments (m/z) |

| Terminal Glucose | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol | 45, 117, 161 |

| 4-linked Glucose | 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol | 43, 117, 175, 233 |

| 6-linked Glucose | 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-glucitol | 43, 45, 117, 189 |

| 4,6-linked Glucose (Branch Point) | 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-glucitol | 43, 117, 161, 233 |

| 1,4,6-linked Glucose (from standard) | 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol | 43, 117, 161, 233 |

Workflow Visualization

The following diagram illustrates the complete workflow for polysaccharide linkage analysis.

Caption: Workflow for Polysaccharide Linkage Analysis.

Conclusion

The use of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside as a reference standard is indispensable for accurate and reliable polysaccharide linkage analysis. Its inclusion in the experimental workflow provides a critical calibration point for both chromatographic retention and mass spectral fragmentation. This application note has detailed the underlying principles and provided a comprehensive protocol for performing methylation analysis. By carefully following these procedures and utilizing appropriate standards, researchers in academia and the pharmaceutical industry can confidently elucidate the complex linkage structures of polysaccharides, paving the way for a deeper understanding of their biological roles and potential therapeutic applications.

References

-

GC-MS analysis of partially methylated alditol acetates obtained from... | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Harris, P. J., Henry, R. J., Blakeney, A. B., & Stone, B. A. (1984). An improved procedure for the methylation analysis of oligosaccharides and polysaccharides. Carbohydrate Research, 127(1), 59-73. [Link]

-

Partially Methylated Acetylated Alditols: Advantages & Limitations. - Glycopedia. (n.d.). Retrieved March 17, 2026, from [Link]

-

Willför, S., Pranovich, A., Tamminen, T., Puls, J., Laine, C., & Holmbom, B. (2009). Methylation Analysis as a Tool for Structural Analysis of Wood Polysaccharides. Aaltodoc. [Link]

-

Sims, I. M., Carnachan, S. M., Bell, T. J., & Hinkley, S. F. R. (2018). Methylation analysis of polysaccharides: Technical advice. Carbohydrate Polymers, 188, 1-7. [Link]

-

Thevis, M., Opfermann, G., & Schänzer, W. (2000). Mass spectrometry of partially methylated alditol acetates derived from hydroxyethyl starch. Journal of Mass Spectrometry, 35(1), 77-84. [Link]<77::AID-JMS916>3.0.CO;2-L

- Pettolino, F. A., Walsh, C., Fincher, G. B., & Bacic, A. (2012). Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial. In The Plant Cell Wall: Methods and Protocols (pp. 73-91). Humana Press.

-

Stenutz, R. (2010). 5. Mass Spectrometry of Partially Methylated Alditol Acetates. In GLYCOSCIENCES.de. [Link]

-

Higashi, K., et al. (2016). Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis. Bio-protocol, 6(19), e1953. [Link]

-

Carpita, N. C., & Shea, E. M. (1988). Linkage Structure of Carbohydrates by Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates. In Analysis of Carbohydrates by GLC and MS. CRC Press. [Link]

-

Sims, I. M., Carnachan, S. M., Bell, T. J., & Hinkley, S. F. R. (2018). Methylation analysis of polysaccharides: Technical advice. Carbohydrate Polymers, 188, 1-7. [Link]

-

Leartsakulpanich, U., et al. (2006). Methylation-GC-MS analysis of arabinofuranose- and galactofuranose-containing structures: rapid synthesis of partially O-methylated alditol acetate standards. Anais da Academia Brasileira de Ciências, 78(3), 429-438. [Link]

-

Heiss, C., et al. (2024). Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds. Marine Drugs, 22(5), 205. [Link]

-

Upadhyay, A., et al. (2020). Upgrading Methylation Method for Structural Studies of Polysaccharides: Case Analysis of a Bioactive Polysaccharide from Acacia tortilis. Journal of Carbohydrate Chemistry, 39(4-5), 183-200. [Link]

-

Upadhyay, A., et al. (2020). Upgrading Methylation Method for Structural Studies of Polysaccharides. SciSpace. [Link]

-

Routine Services. (n.d.). Complex Carbohydrate Research Center, University of Georgia. Retrieved March 17, 2026, from [Link]

-

Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209-217. [Link]

-

Electron impact mass spectra of partially methylated alditol acetates... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

York, W. S., et al. (2003). Elimination of Oxidative Degradation during the per-O-Methylation of Carbohydrates. Carbohydrate Research, 338(12), 1313-1318. [Link]

-

Axberg, K., et al. (1972). Mass Spectra of Partially Methylated Alditol Acetates. Part IV. Deuterium Labelling Experiments on Some Higher Fragments. Acta Chemica Scandinavica, 26, 2919-2926. [Link]

-

Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

De Geyter, E., et al. (2019). Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 91(23), 15037-15046. [Link]

-

Ciucanu, I., & Kerek, K. (1984). A Simple and Rapid Method for the Permethylation of Carbohydrates. Carbohydrate Research, 131, 209-217. - References - Scientific Research Publishing. (n.d.). Retrieved March 17, 2026, from [Link]

-

Ciucanu, J., & Kerek, F. (1984). A Simple and Rapid Method for the Permethylation of Carbohydrates. Carbohydrate Research, 131, 209-217. - References - SCIRP. (n.d.). Retrieved March 17, 2026, from [Link]

-

3 A widely adapted methylation procedure. (Modified from Ciucanu and Kerek, 1984.) 6. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2). (2021, September 9). NCBI. [Link]

-

Determination of Monosaccharide Linkage and Substitution Patterns by GC-MS Methylation Analysis. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Mobarak, H., et al. (2025). Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)- Glucopyranoside. Journal of Chemical Crystallography. [Link]

-

Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-H)-Glucopyranoside. (2025, May 14). ResearchGate. [Link]

-

Kaelin, W. G., Jr, & McKnight, S. L. (2013). Metabolic control of methylation and acetylation. Cell, 153(1), 56-69. [Link]

-

Tandem Acetalation−Acetylation of Sugars and Related Derivatives with Enolacetates under Solvent-Free Conditions | The Journal of Organic Chemistry. (2007, October 16). ACS Publications. [Link]

-

Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. (1986, September 1). Carbohydrate Research, 152, 195-203. [Link]

-

O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. (n.d.). PMC. [Link]

-

RSC Advances. (n.d.). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

Sources

- 1. Methylation analysis of polysaccharides: Technical advice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Mass spectrometry of partially methylated alditol acetates derived from hydroxyethyl starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylation analysis of polysaccharides: Technical advice [agris.fao.org]

- 6. Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scirp.org [scirp.org]

- 12. scirp.org [scirp.org]

- 13. tandfonline.com [tandfonline.com]

- 14. 5. Mass Spectrometry of Partially Methylated Alditol Acetates [stenutz.eu]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Metabolic control of methylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds [mdpi.com]

- 20. Partially Methylated Acetylated Alditols: Advantages & Limitations. - Glycopedia [glycopedia.eu]

Application Note: Probing the Specificity of Carbohydrate-Protein Interactions with Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside to elucidate the intricacies of carbohydrate-protein interactions.

Introduction: The Challenge of Decoding the "Sugar Code"

Carbohydrate-protein interactions are fundamental to a vast array of biological processes, from immune surveillance and cell adhesion to pathogen recognition and signal transduction.[1][2][3] These interactions are orchestrated by lectins, a diverse class of proteins that recognize and bind to specific carbohydrate structures (glycans).[3][4] However, the interactions between proteins and monosaccharides are often characterized by low affinity, typically in the millimolar range, and broad specificity, making them challenging to study.[5] To decipher the "sugar code," researchers require precise molecular tools to dissect the energetic contributions of individual hydroxyl groups on the carbohydrate ligand to the overall binding event.

Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside serves as a powerful chemical probe for this purpose. By selectively methylating the hydroxyl groups at the C-2 and C-3 positions of the glucose core, this molecule effectively "silences" their ability to act as hydrogen bond donors. This modification allows researchers to investigate the necessity of these specific positions for recognition by a target protein, thereby providing high-resolution insights into the binding mechanism. This application note provides a comprehensive guide to employing this modified sugar in key biophysical assays, explaining the rationale behind its use and offering detailed protocols for its application.

The Rationale: Why Employ a Di-O-Methylated Glucoside?

The strategic choice of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside is rooted in its ability to systematically probe the binding interface. The methylation imparts several key characteristics that are experimentally advantageous.

-

Dissecting Hydrogen-Bonding Networks: The primary advantage is the elimination of two potential hydrogen bond donor sites. Many lectins, such as Concanavalin A, have well-defined binding pockets that form critical hydrogen bonds with the equatorial hydroxyls of glucose or mannose.[6] By comparing the binding of a target lectin to methyl α-D-glucopyranoside versus its 2,3-di-O-methylated counterpart, one can directly infer the energetic contribution of the C-2 and C-3 hydroxyls. A significant drop in affinity upon methylation strongly indicates that these positions are critical for binding.[7][8]

-

Modulating Hydrophobicity: The addition of two methyl groups increases the hydrophobicity of the ligand.[9] This can be used to probe for hydrophobic pockets or "CH-π" interactions within the protein's binding site, where the methyl groups may form favorable contacts with aromatic amino acid residues.[8]

-

Serving as a Specificity Control: In studies involving lectins with known or predicted specificity for the C-2 and C-3 hydroxyls of glucose, Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside is an excellent negative or specificity control. Its failure to bind, or its significantly weaker binding, validates that the observed interaction with the parent sugar is specific and not an artifact.

-

Probing Conformational Effects: While often a secondary effect, O-methylation can subtly influence the conformational preferences of the pyranose ring and the surrounding solvent structure, providing another layer of information on the binding event.[9]

Experimental Workflows & Protocols

The following sections detail the application of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside in two primary biophysical techniques for studying molecular interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Figure 1: A generalized workflow for a comparative binding study.

Application: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10] It is ideal for determining the kinetics (association and dissociation rates) and affinity of interactions.[11] When studying low molecular weight carbohydrates, the protein is typically immobilized on the chip, and the sugar is flowed over as the analyte.[11]

Causality Behind the Protocol:

-

Immobilization Strategy: The protein (ligand) is immobilized rather than the small molecule (analyte) to generate a sufficiently large signal upon binding. The binding of a ~222 Da sugar to a multi-kDa protein produces a much more robust signal than the reverse.[11]

-

Concentration Series: A wide range of analyte concentrations, spanning at least one order of magnitude above and below the expected dissociation constant (K D), is necessary to accurately determine the kinetic parameters.

-

Control Flow Cell: An empty, activated/deactivated flow cell is used as a reference to subtract bulk refractive index changes and any non-specific binding to the chip surface, ensuring the measured signal is from the specific interaction.

-

Chip Preparation and Protein Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

Immobilize the lectin to the desired density (e.g., 2000-5000 RU) by injecting a solution of the protein (10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

A second flow cell should be activated and deactivated without protein immobilization to serve as a reference.

-

-

Analyte Preparation:

-

Prepare a high-concentration stock solution (e.g., 50 mM) of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside in the running buffer (e.g., HBS-EP+).

-

Perform a serial dilution to create a concentration series (e.g., from 10 mM down to 1 µM). Prepare an identical series for the unmethylated control, Methyl alpha-D-glucopyranoside.

-

-

Binding Analysis:

-

Equilibrate the system with running buffer until a stable baseline is achieved.

-

Inject the analyte concentrations sequentially, from lowest to highest, over both the protein-immobilized and reference flow cells. Use a sufficient association time (e.g., 60-120 seconds) and dissociation time (e.g., 120-300 seconds) to observe the binding and unbinding phases.

-

Perform a buffer-only (zero analyte) injection for double-referencing.

-

Regenerate the surface between different analytes if necessary, using a mild regeneration solution (e.g., a low pH glycine buffer) that removes the bound analyte without denaturing the immobilized protein.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Subtract the buffer-only injection data to correct for any systematic drift (double-referencing).

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to extract the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K D = kₔ/kₐ).

-

Figure 2: Principle of an SPR experiment for this system.

Application: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of a binding interaction.[12] It directly measures the heat released (exothermic) or absorbed (endothermic) as one molecule is titrated into another.[13][14] A single ITC experiment can determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.[13]

Causality Behind the Protocol:

-

Buffer Matching: This is the most critical step in ITC.[14] Any mismatch in buffer components (pH, salt, additives) between the syringe and the cell will generate large heats of dilution, which can obscure the true heat of binding. Dialyzing the protein against the same buffer used to dissolve the sugar is essential.

-

Concentration (The 'c' window): The concentrations of protein and ligand must be chosen to satisfy the 'c' window (c = n * [Protein] * Kₐ), ideally between 10 and 500.[14] This ensures a sigmoidal binding isotherm that allows for accurate fitting of all parameters. For low-affinity interactions (in the mM range), high concentrations of both protein and ligand are required.

-

Control Titration: Titrating the ligand into buffer alone is crucial to measure the heat of dilution of the ligand. This value is subtracted from the experimental data to isolate the heat of binding.

-

Sample Preparation:

-

Thoroughly dialyze the purified lectin against the final experimental buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4).

-

Prepare a stock of Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside by dissolving it directly into the final dialysis buffer.

-

Determine accurate concentrations of both protein and ligand.

-

Based on the expected K D, calculate appropriate cell and syringe concentrations. For a K D of 1 mM, you might use ~100 µM protein in the cell and ~2-5 mM ligand in the syringe.

-

Thoroughly degas all solutions immediately before use.

-

-

Instrument Setup and Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

Set the injection parameters: typically a series of 15-25 injections (e.g., 1.5-2.5 µL per injection) with a spacing of 150-180 seconds to allow the signal to return to baseline.

-

-

Running the Experiment:

-

Perform an initial injection (e.g., 0.4 µL) that will be discarded during analysis.

-

Execute the titration sequence. The initial injections should produce large heat changes, which will diminish as the protein becomes saturated, eventually equaling the heat of dilution.

-

-

Control Experiment:

-

Perform an identical titration but with buffer in the sample cell instead of protein. This measures the heat of dilution for the ligand.

-

-

Data Analysis:

-

Integrate the raw power peaks to obtain the heat change per injection (µJ/mol).

-

Subtract the heat of dilution values from the protein-ligand titration data.

-

Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Sites') to determine Kₐ (and thus K D), ΔH, and the stoichiometry (n).

-

Calculate the Gibbs free energy (ΔG = -RT ln Kₐ) and the entropic contribution (-TΔS = ΔG - ΔH).

-

Data Presentation and Interpretation

The power of using Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside lies in the direct comparison with its unmethylated precursor. The results should be summarized in a clear, tabular format.

Table 1: Example Binding Data for a Hypothetical Lectin

| Ligand | Technique | K D (mM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| Methyl α-D-glucopyranoside | ITC | 0.85 | -5.2 | +1.0 | -4.2 |

| Methyl 2,3-di-O-methyl-α-D-glucopyranoside | ITC | 25.6 | -1.1 | -1.2 | -2.3 |

Interpretation of Example Data: In this hypothetical case, the K D for the methylated sugar is 30-fold higher (weaker affinity) than for the parent sugar. The binding enthalpy (ΔH) is significantly less favorable (less negative), suggesting the loss of strong, enthalpically-driven interactions like hydrogen bonds. The change in Gibbs free energy (ΔG) confirms a substantial loss in overall binding energy. This data would strongly support a conclusion that the hydroxyl groups at the C-2 and C-3 positions are critical for high-affinity recognition by this hypothetical lectin.

Troubleshooting and Considerations

-

Low Affinity: Carbohydrate-protein interactions are often weak. For ITC, this necessitates the use of high sample concentrations, which can lead to solubility issues or aggregation. For SPR, weak binding can result in very fast dissociation rates that are difficult to measure accurately.

-

Purity is Paramount: Both the protein and the carbohydrate ligands must be of the highest purity. Small molecule contaminants can lead to inaccurate concentration measurements and interfere with binding.

-

Anomeric Purity: Ensure the glucopyranoside is purely the alpha anomer, as lectins can be highly specific for one anomer over the other.[7] The supplier's Certificate of Analysis should confirm this.[15]

References

- Vertex AI Search. (n.d.). Accessing Carbohydrate-Protein Interaction Platforms: Transforming Drug Discovery and Breakthroughs - Lab Protocols.

- Abbott, D. W. (Ed.). (n.d.). Carbohydrate-Protein Interactions: Methods and Protocols.

- UCI Department of Chemistry. (n.d.). Surface Plasmon Resonance Imaging Studies of Protein-Carbohydrate Interactions.

- Smith, E. A., et al. (2003). Surface plasmon resonance imaging studies of protein-carbohydrate interactions. PubMed.

- MedChemExpress. (n.d.). Methyl 2,3-di-O-methyl-α-D-glucopyranoside | Glycobiology.

- Zhu, J., et al. (n.d.). Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides. PMC.

- Srinivasan, S., et al. (n.d.). Studies of Highly-Ordered Heterodiantennary Mannose/Glucose-Functionalized Polymers and Concanavalin A Protein Interactions Using Isothermal Titration Calorimetry. PMC.

- Oxford Academic. (2024, June 19). A protocol to isolate, identify, and verify glucose- or carbohydrate-binding receptors.

- Wawrzycka-Gorczyca, I., et al. (2021). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. RSC Advances.

- Chemical Abstracts Service. (n.d.). Methyl Effects on Protein–Ligand Binding.

- Wawrzycka-Gorczyca, I., et al. (n.d.). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. PMC.

- National Institutes of Health. (n.d.). Carbohydrate-Protein Interactions: Advances and Challenges. PMC.

- Møller, M. S., et al. (2023). Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions. Methods in molecular biology.

- Kiessling Lab. (n.d.). Surface Plasmon Resonance Imaging Studies of Protein-Carbohydrate Interactions.

- TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.

- White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.

- ResearchGate. (2024). Lectins as versatile tools to explore cellular glycosylation.

- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).

- ACS Publications. (2021, October 27). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B.

- Vector Labs. (2022, July 20). The Importance Of Lectin And Glycan Binding Specificity.

Sources

- 1. labprotocol.com [labprotocol.com]

- 2. kiesslinglab.com [kiesslinglab.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Carbohydrate-Protein Interactions: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies of Highly-Ordered Heterodiantennary Mannose/Glucose-Functionalized Polymers and Concanavalin A Protein Interactions Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. tainstruments.com [tainstruments.com]

- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 15. medchemexpress.com [medchemexpress.com]

Application Note: Thioglycosides as Building Blocks in the Convergent Synthesis of Complex Oligosaccharides

Executive Summary

The molecular complexity of glycans—dictated by their composition, varied regioconnectivity, and stereochemical configuration (α/β linkages)—makes the chemical synthesis of oligosaccharides one of the most formidable challenges in organic chemistry. To overcome the inefficiencies of linear, step-by-step elongation, modern carbohydrate chemistry relies heavily on convergent block synthesis .

In this paradigm, thioglycosides have emerged as the premier building blocks. Unlike moisture-sensitive glycosyl halides or trichloroacetimidates, thioglycosides are robustly stable under a wide range of basic and acidic protecting-group manipulations. They function as "latent" donors that can be orthogonally activated "on-demand" using specific thiophilic promoters, making them ideal for the chemoselective coupling of complex oligosaccharide fragments .

Mechanistic Principles: The Armed-Disarmed Strategy

A cornerstone of convergent thioglycoside synthesis is the "Armed-Disarmed" principle , pioneered by Fraser-Reid. This concept exploits the profound electronic effects that protecting groups exert on the reactivity of the anomeric center:

-